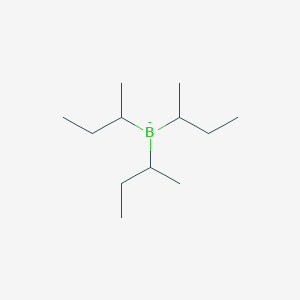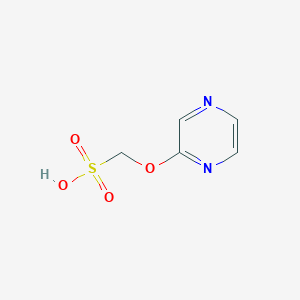
Sulphomethoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulphomethoxypyrazine is a sulfonamide antibiotic used primarily for the treatment of bacterial infections and malaria. It is a long-acting plasma-bound sulfonamide that is effective against a wide range of gram-positive and gram-negative organisms . This compound is known for its ability to inhibit bacterial multiplication by acting as a competitive inhibitor of p-aminobenzoic acid in the folic acid metabolism cycle .
Métodos De Preparación
The synthesis of sulphomethoxypyrazine involves several steps, including the formation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with pyrazine derivatives under specific conditions. The process may include steps such as diazotization, coupling, and cyclization . Industrial production methods often involve large-scale synthesis using high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Sulphomethoxypyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Aplicaciones Científicas De Investigación
Sulphomethoxypyrazine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the behavior of sulfonamides and their interactions with other chemicals.
Biology: Researchers use it to study bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is employed in the treatment of respiratory and urinary tract infections, as well as malaria.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
Sulphomethoxypyrazine exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This inhibition prevents the binding of p-aminobenzoic acid, a substrate necessary for the synthesis of folic acid in bacteria . By blocking this pathway, the compound effectively halts bacterial growth and multiplication.
Comparación Con Compuestos Similares
Sulphomethoxypyrazine is similar to other sulfonamide antibiotics, such as:
Sulfamethoxypyridazine: Used for treating gonorrhea, inflammation, and bronchitis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for treating various bacterial infections.
What sets this compound apart is its long-acting nature and its effectiveness against a broad spectrum of bacteria, making it a valuable tool in both clinical and research settings .
Propiedades
Fórmula molecular |
C5H6N2O4S |
|---|---|
Peso molecular |
190.18 g/mol |
Nombre IUPAC |
pyrazin-2-yloxymethanesulfonic acid |
InChI |
InChI=1S/C5H6N2O4S/c8-12(9,10)4-11-5-3-6-1-2-7-5/h1-3H,4H2,(H,8,9,10) |
Clave InChI |
ZMZPUTWQFPSISZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=N1)OCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,4R,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13407356.png)
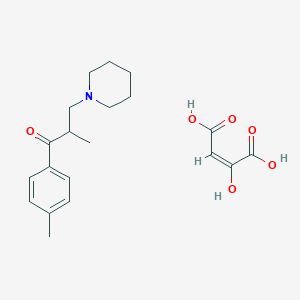
![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
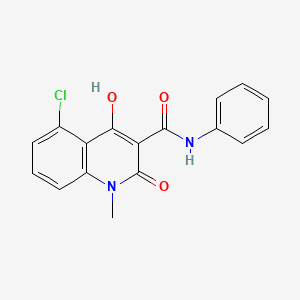


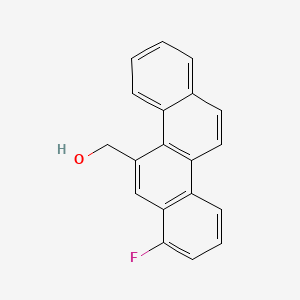
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)

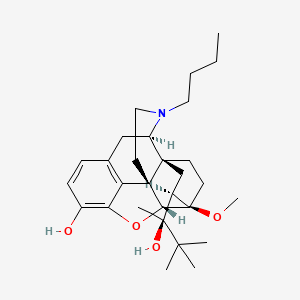
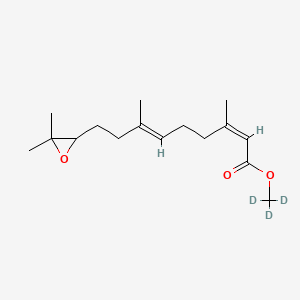
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)
